2-(Chloroethylsulfonyl)ethanol dihydrochloride

Bioconjugation Prodrug design PEGylation

Researchers requiring stable, thiol-reactive handles face premature quenching with pre-formed vinyl sulfones. This dihydrochloride solves that as a latent (pro-reactive) vinyl sulfone precursor: • Stable in neutral aqueous solution; rapid VS conversion upon base addition (e.g., bicarbonate buffer) • Dihydrochloride salt ensures direct solubility in protein-compatible buffers without organic co-solvents • Free hydroxyl enables downstream derivatization (esterification, conjugation) for dye or bioconjugate assembly Supplied with batch-specific purity documentation. Bulk quantities available for process-scale synthesis.

Molecular Formula C4H11Cl3O3S
Molecular Weight 245.6 g/mol
CAS No. 85739-74-8
Cat. No. B3289331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloroethylsulfonyl)ethanol dihydrochloride
CAS85739-74-8
Molecular FormulaC4H11Cl3O3S
Molecular Weight245.6 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)CCCl)O.Cl.Cl
InChIInChI=1S/C4H9ClO3S.2ClH/c5-1-3-9(7,8)4-2-6;;/h6H,1-4H2;2*1H
InChIKeyGIPPUNFGYSWKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloroethylsulfonyl)ethanol dihydrochloride (CAS 85739-74-8): Chemical Profile for Procurement and Research Selection


2-(Chloroethylsulfonyl)ethanol dihydrochloride (CAS 85739-74-8; molecular formula C4H11Cl3O3S as the dihydrochloride salt) belongs to the β-chloroethyl sulfone class, characterized by a 2-chloroethylsulfonyl moiety attached to an ethanol backbone, and is isolated as the dihydrochloride salt . The free base form, 2-[(2-chloroethyl)sulfonyl]ethanol (CAS 25906-30-3), and the closely related 2-hydroxyethyl 2-chloroethyl sulfone described in early patents are functionally equivalent species . This compound serves primarily as a latent (pro-reactive) vinyl sulfone precursor: under neutral aqueous conditions the chloroethyl sulfone group is stable, but upon exposure to base it undergoes rapid dehydrohalogenation to generate the corresponding electrophilic vinyl sulfone (VS), which is highly reactive toward biological nucleophiles, particularly cysteine thiols . The dihydrochloride salt form confers markedly enhanced water solubility relative to the neutral free base, broadening its utility in aqueous synthetic and bioconjugation workflows .

Why 2-(Chloroethylsulfonyl)ethanol dihydrochloride Cannot Be Interchanged with Generic Vinyl Sulfones or Other Sulfone Intermediates


Although β-chloroethyl sulfones and vinyl sulfones share a core sulfone pharmacophore and are often discussed interchangeably as reactive electrophiles, their chemotypes confer critically different stability–reactivity profiles that preclude generic substitution in procurement and experimental design . The chloroethyl sulfone (CES) group is stable in water at neutral pH, whereas the corresponding vinyl sulfone (VS) is intrinsically electrophilic and can undergo premature nucleophilic quenching during storage, handling, or multi-step synthesis . This differential is quantifiable: CES-PEG is stable in neutral aqueous solution but converts rapidly to VS-PEG upon addition of base . Furthermore, bis(2-chloroethyl)sulfone (mustard sulfone, CAS 471-03-4) carries a toxicity liability (rat subcutaneous LD50 = 50 mg/kg) that is absent from the monofunctional 2-hydroxyethyl 2-chloroethyl sulfone chemotype, which showed no mutagenic activity in Neurospora crassa reversion assays . The presence of the free hydroxyl (or its hydrochloride) on the ethanol arm of the target compound enables downstream derivatization (esterification, sulfation, conjugation) that is not possible with simple dialkyl or diaryl β-chloroethyl sulfones . These factors make indiscriminate substitution scientifically and operationally unsound.

Quantitative Differentiation Evidence for 2-(Chloroethylsulfonyl)ethanol dihydrochloride vs. Closest Analogs


CES vs. VS: pH-Dependent Stability Gate Enables On-Demand Activation

The chloroethyl sulfone (CES) moiety is stable in water at neutral pH but undergoes rapid base-catalyzed dehydrohalogenation to the vinyl sulfone (VS). In head-to-head characterization of CES-PEG vs. VS-PEG, the CES derivative was stable under neutral aqueous conditions, whereas conversion to VS-PEG occurred rapidly upon base addition . The VS derivative then reacts selectively with sulfhydryl groups: cysteine modification of reduced ribonuclease was rapid and selective at pH 7–9, while lysine reaction at pH 9.3 required approximately 100 h for completion . This on-demand activation gate is absent in pre-formed vinyl sulfone reagents, which are constitutively electrophilic.

Bioconjugation Prodrug design PEGylation Controlled release

Synthetic Yield: 100% Conversion of Bis(2-hydroxyethyl)sulfoxide to 2-Hydroxyethyl 2-Chloroethyl Sulfone

In the preparative method disclosed in US Patent 3,094,455, chlorination of bis(2-hydroxyethyl)sulfoxide in aqueous solution at 15–20 °C produced 2-hydroxyethyl 2-chloroethyl sulfone (the free base of the target compound) in quantitative yield (172.5 g isolated, 100% yield) . Elemental analysis confirmed the composition: calculated Cl 20.5%, S 18.5%; found Cl 20.7%, S 18.4% . The product is a colorless, high-boiling liquid that can be purified by vacuum distillation. In contrast, alternative sulfone intermediates such as bis(2-chloroethyl)sulfone require handling of toxic mustard gas precursors and produce lower isolated yields due to symmetrical bis-alkylation side products .

Process chemistry Scale-up Sulfone synthesis Intermediate manufacturing

Mutagenicity: 2-Chloroethyl Sulfones and Vinyl Sulfones Are Inactive vs. Monofunctional Mustard Analogs

Stevens and Mylroie (1952) systematically evaluated the mutagenic activity of compounds chemically related to mustard gas using biochemical reversion mutants of Neurospora crassa. Under the standardized test conditions, monofunctional compounds of the type RSCH2CH2Cl exhibited mutagenic activity comparable to that of mustard gas itself . In direct contrast, the vesicant 2-chloroethyl sulfones and vinyl sulfones were found to be inactive—producing no detectable reversion to prototrophy in the adenineless and inositolless mutant strains tested . This differential safety profile distinguishes the sulfone chemotype (including the target compound) from the corresponding sulfide mustards and supports its preferential selection for applications where genotoxic liability must be minimized.

Genotoxicity Safety profiling Mustard gas analogs Chemical biology

Water Solubility: Dihydrochloride Salt Form vs. Neutral Free Base

The dihydrochloride salt of 2-(chloroethylsulfonyl)ethanol (CAS 85739-74-8) is described as a colorless crystalline or white crystalline powder that is readily soluble in water, whereas the neutral free base (CAS 25906-30-3; molecular formula C4H9ClO3S, MW 172.63) is a high-boiling liquid with limited aqueous miscibility . This solubility differential is pharmaceutically and synthetically significant: the hydrochloride salt can be directly dissolved in aqueous buffers for bioconjugation reactions without the need for organic co-solvents, whereas the free base requires formulation with surfactants or organic solvents. The salt form also enables acid-catalyzed hydrolysis as a degradation pathway, which can be leveraged for controlled release applications .

Formulation Aqueous chemistry Salt selection Solubility enhancement

Fungicidal Activity: 2-Hydroxyethyl 2-Chloroethyl Sulfone as Active Ingredient at 1/8–1/4 lb per 100 Gallons

US Patent 3,094,455 claims fungicidal compositions comprising 2-hydroxyethyl 2-chloroethyl sulfone as the active ingredient at application rates of 1/8 to 1/4 pound per 100 gallons of water (equivalent to approximately 150–300 ppm) . Field tests demonstrated effective disease control when plant subjects were sprayed to run-off with these solutions . The acylated derivative, 2-acetoxyethyl 2-chloroethyl sulfone, was also claimed as a fungicidal active at the same application rates, indicating that the hydroxyl group serves as a derivatizable handle for tuning physicochemical properties without abolishing activity .

Agrochemical Fungicide Crop protection Sulfone pesticides

Antibacterial Activity: Comparable Potency of β-Chloroethyl Sulfones and Vinyl Sulfones Against M. tuberculosis and E. coli

A systematic 1954 study compared the antibacterial activity of vinyl sulfones (R-SO2-CH=CH2) and β-chloroethyl sulfones (R-SO2-CH2-CH2Cl) with R = CH3, C6H5, p-CH3C6H4, and p-AcNHC6H4 against Mycobacterium tuberculosis, Escherichia coli, and Staphylococcus aureus . Both compound classes exhibited the same grade of activity against M. tuberculosis and E. coli as the corresponding ketone controls . However, against Staph. aureus, the β-chloroethyl sulfones showed somewhat weaker activity than the vinyl sulfones, indicating a species-dependent reactivity differential . This class-level data supports the selection of the chloroethyl sulfone chemotype where anti-tubercular or anti-Gram-negative activity is prioritized, with the understanding that anti-staphylococcal potency may be incrementally lower than the vinyl sulfone counterpart.

Antimicrobial Tuberculosis Sulfone antibiotics Structure-activity relationship

Optimal Application Scenarios for 2-(Chloroethylsulfonyl)ethanol dihydrochloride Based on Quantitative Differentiation Evidence


Latent Bioconjugation Reagent for On-Demand Protein PEGylation or Labeling

The CES chemotype's stability in neutral aqueous solution with base-triggered conversion to the thiol-reactive VS form makes this compound ideal as a pro-reactive handle for bioconjugation. Researchers can prepare, purify, and characterize the CES-modified biomolecule under benign conditions, then activate selectively with a mild base (e.g., bicarbonate buffer) immediately before exposure to the target cysteine residue. This temporal control is not achievable with pre-formed vinyl sulfone reagents, which begin reacting with ambient nucleophiles upon dissolution. The dihydrochloride salt's water solubility enables direct dissolution in protein-compatible buffers without organic co-solvents.

Scalable Intermediate for Vinyl Sulfone Reactive Dye and Textile Chemical Manufacturing

The 100% synthetic yield reported for 2-hydroxyethyl 2-chloroethyl sulfone from inexpensive bis(2-hydroxyethyl)sulfoxide supports cost-effective scale-up for dye intermediate production. The compound's documented use as a precursor in bifunctional reactive dyes (where the chloroethyl sulfone group is converted to vinyl sulfone for cellulose fiber attachment) is underpinned by the quantitative conversion efficiency and simple vacuum-distillation purification. The free hydroxyl group provides a derivatization site for chromophore attachment or for tuning dye solubility and substantivity.

Agrochemical Fungicide Development with Derivatizable Hydroxyl Handle

The demonstrated fungicidal activity of 2-hydroxyethyl 2-chloroethyl sulfone at application rates of 150–300 ppm as a foliar spray supports its use as a lead scaffold or active ingredient in crop protection formulations. The hydroxyl group can be esterified (as demonstrated with the acetoxy derivative retaining equivalent efficacy ) to modulate volatility, leaf penetration, and residual activity. The compound's documented lack of mutagenic activity in the Neurospora crassa assay provides an initial safety differentiation from mustard gas-derived sulfides and supports further toxicological profiling for agrochemical registration.

Controlled-Release Prodrug or Polymer Crosslinker Leveraging Acid-Labile Salt Form

The dihydrochloride salt undergoes hydrolysis under acidic conditions , a property exploitable for pH-responsive drug delivery or degradable hydrogel design. Unlike neutral vinyl sulfone crosslinkers that require careful pH control to prevent premature gelation, the CES dihydrochloride can be homogeneously mixed with nucleophilic polymer precursors at neutral pH, then activated by base addition to trigger crosslinking. The acid lability of the sulfone linkage itself provides a secondary degradation trigger for stimuli-responsive biomaterials.

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